8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry. It belongs to the class of spirocyclic compounds, which are known for their unique three-dimensional structures and potential biological activities. This compound has been studied for its potential as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for therapeutic applications .
Mécanisme D'action
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The compound interacts with its targets by binding to their active sites. For RIPK1, the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . For the delta opioid receptor, the compound acts as an agonist, selectively activating the receptor .
Biochemical Pathways
The activation of RIPK1 initiates the necroptosis signaling pathway, leading to programmed cell death . This pathway is involved in various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases . Activation of the delta opioid receptor can mimic elements of the physiological hypoxic response, which has potential therapeutic applications .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The activation of RIPK1 by the compound leads to necroptosis, a type of programmed cell death . This can result in organ injury and immune-stress responses . Activation of the delta opioid receptor can lead to anti-allodynic efficacy, providing relief from certain types of pain .
Analyse Biochimique
Biochemical Properties
The compound 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is known to interact with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD1-3) . This interaction is crucial in the biochemical reactions that this compound is involved in .
Cellular Effects
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are primarily mediated through its interaction with HIF PHD1-3 . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves binding interactions with HIF PHD1-3 . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Méthodes De Préparation
The synthesis of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic core, which involves the reaction of appropriate amines and ketones.
Cyclization: The intermediate compounds undergo cyclization to form the spirocyclic structure.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .
Analyse Des Réactions Chimiques
8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The biphenyl and spirocyclic moieties can undergo substitution reactions with various reagents to introduce new functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Biology: The compound is used to study the inhibition of RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: Potential therapeutic applications include the treatment of anemia, chronic kidney disease, and other conditions related to hypoxia and necroptosis
Industry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs and chemical probes
Comparaison Avec Des Composés Similaires
Several compounds are structurally similar to 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is also a RIPK1 inhibitor and shares a similar spirocyclic core.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity.
Spirotetramat: A spirocyclic insecticide with a different application but similar structural features.
The uniqueness of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its dual inhibition of PHD and RIPK1, making it a versatile compound for various research and therapeutic applications.
Activité Biologique
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are recognized for their diverse biological activities. Recent studies have highlighted its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and receptor-interacting protein kinase 1 (RIPK1), making it a candidate for various therapeutic interventions.
The molecular formula of this compound is C22H23N3O3 with a molecular weight of approximately 377.44 g/mol. The compound exhibits a purity of around 95% in commercial preparations.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of HIF prolyl hydroxylase (PHD) enzymes (HIF PHD1-3). These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are vital for cellular responses to low oxygen levels. By inhibiting these enzymes, the compound can potentially enhance HIF stability and activity, leading to increased expression of genes involved in angiogenesis and erythropoiesis.
Inhibition Studies
Recent research has demonstrated that this compound exhibits significant inhibitory activity against RIPK1, a kinase involved in necroptosis and inflammation. This dual inhibition (of both PHD and RIPK1) suggests potential applications in treating conditions such as ischemia-reperfusion injury and other inflammatory diseases.
Cellular Effects
The compound's cellular effects are mediated through its interaction with HIF pathways and RIPK1 signaling. In vitro studies have shown that treatment with this compound leads to increased cell survival under hypoxic conditions by stabilizing HIFs and promoting angiogenic processes.
Case Studies
Case Study 1: Hypoxia-Induced Cell Survival
In a controlled study involving human endothelial cells subjected to hypoxic conditions, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The upregulation of HIF-target genes such as VEGF (vascular endothelial growth factor) was observed, indicating enhanced angiogenesis.
Case Study 2: Inhibition of Necroptosis
Another study assessed the impact of this compound on necroptosis in neuronal cells. The results indicated that the compound effectively reduced cell death associated with necroptotic pathways by inhibiting RIPK1 activity. This suggests its potential utility in neuroprotective strategies during ischemic events.
Comparison with Similar Compounds
To contextualize the biological activity of this compound within its class:
Compound Name | Structure | Biological Activity |
---|---|---|
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Similar spirocyclic core | RIPK1 inhibitor |
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Similar spirocyclic structure | Potential anti-inflammatory |
Spirotetramat | Different application | Insecticide with spirocyclic features |
The unique combination of PHD and RIPK1 inhibition makes this compound particularly promising for therapeutic applications compared to structurally similar compounds.
Propriétés
IUPAC Name |
3-ethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-25-20(27)22(23-21(25)28)12-14-24(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJXANMACZPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.